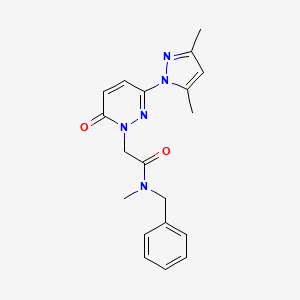

N-benzyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Description

N-benzyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a pyridazinone derivative featuring a 3,5-dimethylpyrazole substituent at the pyridazine C3 position and an N-benzyl-N-methylacetamide side chain. Its molecular formula is C₁₈H₁₉N₅O₂, with a molecular weight of 337.3758 g/mol (CAS: 1219539-94-2) .

Properties

Molecular Formula |

C19H21N5O2 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-benzyl-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-methylacetamide |

InChI |

InChI=1S/C19H21N5O2/c1-14-11-15(2)24(20-14)17-9-10-18(25)23(21-17)13-19(26)22(3)12-16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3 |

InChI Key |

YFKGGULSAISOHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N(C)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Biological Activity

N-benzyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a complex structure that includes a benzyl group, a pyrazole moiety, and a pyridazine ring. The presence of these functional groups suggests a diverse range of biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N5O |

| Molecular Weight | 299.36 g/mol |

| LogP | 2.54 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by acting as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression.

In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, the compound has been tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines, demonstrating significant cytotoxicity .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes or receptors linked to cancer cell proliferation. Molecular docking studies have suggested that this compound binds effectively to the active sites of target proteins involved in oncogenic pathways .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(3,5-Dimethylpyrazol)benzamide | Contains a pyrazole moiety | Moderate anticancer activity |

| N-Benzyl-N'-(3,5-dimethylpyrazol)urea | Urea instead of acetamide | Weak CDK inhibition |

| 2-Amino-4-(3,5-dimethylpyrazol)pyrimidine | Pyrimidine structure | Antiviral properties |

The combination of both pyrazole and pyridazine rings in this compound may provide synergistic effects not observed in other compounds.

Case Studies

In a notable study conducted by Hossam et al., the anticancer activity of related compounds was evaluated using the MTT assay. The results indicated that modifications to the pyrazole and pyridazine rings significantly influenced the cytotoxicity against cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, molecular properties, and synthetic strategies.

Structural Variations and Molecular Properties

Key structural differences among analogs include:

- Pyridazine substituents : 3,5-dimethylpyrazole vs. benzyloxy derivatives.

- Amide/sulfonamide functional groups : Acetamide (target) vs. sulfonamide ( compounds).

- N-substituents on the acetamide : Benzyl/methyl (target) vs. cyclopentyl or thiadiazole groups.

Table 1: Comparative Data for N-benzyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide and Analogs

Key Observations

Pyridazine Substituent Effects: The 3,5-dimethylpyrazole group in the target compound may enhance metabolic stability compared to the benzyloxy substituents in derivatives, which are electron-withdrawing (e.g., nitro, cyano) or bulky.

The N-benzyl-N-methyl substituent in the target introduces greater lipophilicity (logP ~3.5 estimated) compared to the N-cyclopentyl analog (logP ~2.8), which may influence pharmacokinetics .

Synthetic Considerations :

- Benzyloxy derivatives (e.g., 5a–c ) were synthesized via nucleophilic substitution using benzyl bromides and potassium carbonate in DMF, achieving yields >90% . Similar methods may apply to the target compound’s synthesis.

- The thiadiazole-containing analog () likely requires coupling of a pre-formed thiadiazole moiety, a more complex route compared to straightforward alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.